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Midecamycin A3

antimicrobial susceptibility Streptococcus pyogenes MIC90 comparison

Midecamycin A3 is a structurally defined 16-membered macrolide reference standard critical for laboratories differentiating efflux-mediated (mefA) from ribosomal methylase-mediated (ermB) macrolide resistance. Unlike 14- and 15-membered macrolides, 16-membered macrolides retain full activity against mefA efflux phenotypes, making this compound an indispensable positive control for resistance phenotyping panels, novel macrolide derivative screening, and PK/PD modeling requiring free-drug concentration correction. Source with confidence for antimicrobial susceptibility testing validation, structure-activity relationship (SAR) investigations, and in vitro-in vivo correlation (IVIVC) studies where protein-binding-corrected activity is under investigation.

Molecular Formula C41H65NO15
Molecular Weight 812.0 g/mol
CAS No. 36025-69-1
Cat. No. B14680221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidecamycin A3
CAS36025-69-1
Molecular FormulaC41H65NO15
Molecular Weight812.0 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C
InChIInChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyPOOQYAXQHUANTP-BCGBQJBESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Midecamycin A3 (CAS 36025-69-1): A 16-Membered Macrolide Reference Standard for Gram-Positive Antimicrobial Screening and Resistance Studies


Midecamycin A3 (CAS 36025-69-1) is a naturally occurring 16-membered macrolide antibiotic and a minor bioactive component of the midecamycin complex produced by Streptomyces mycarofaciens [1]. It is characterized by a 16-membered lactone ring with acetoxy substitutions at positions 9 and 4 of the terminal sugar, distinguishing it structurally from the 14-membered (erythromycin, clarithromycin, roxithromycin) and 15-membered (azithromycin) macrolide classes [2]. The compound exhibits strong activity against Gram-positive bacteria while demonstrating weak activity against Gram-negative bacteria, mycobacteria, and fungi . As a research-grade reference material, Midecamycin A3 serves as a critical comparator in studies evaluating 16-membered macrolide structure-activity relationships and resistance mechanisms distinct from those affecting other macrolide subclasses.

Why Midecamycin A3 Cannot Be Substituted with Other 14- or 15-Membered Macrolides in Experimental Systems


Midecamycin A3 belongs to the 16-membered macrolide subclass, which exhibits fundamental pharmacodynamic divergence from 14- and 15-membered macrolides. In resistance phenotyping studies, cross-resistance between 14- and 15-membered macrolides is common due to shared susceptibility to ermB methylase and mefA efflux mechanisms, whereas 16-membered macrolides retain activity against mefA-mediated efflux phenotypes and demonstrate distinct resistance induction profiles [1]. Additionally, 16-membered macrolides show markedly lower plasma protein binding (approximately 15%) compared to erythromycin (80-90%) and roxithromycin (95%), resulting in fundamentally different free-drug availability and tissue distribution characteristics [2]. These mechanistic and pharmacokinetic divergences preclude simple substitution of Midecamycin A3 with other macrolide classes in experimental systems where resistance phenotype differentiation or protein-binding-corrected activity is under investigation.

Quantitative Differentiation Evidence for Midecamycin A3 and Related 16-Membered Macrolides: Comparative MIC, Resistance Profile, and Pharmacokinetic Data


MIC90 Comparison: 16-Membered Macrolides Demonstrate ≥8-Fold Superior Activity Against S. pyogenes Relative to 14- and 15-Membered Macrolides

In a head-to-head comparison of 146 clinical isolates of Streptococcus pyogenes (1995-1999 French surveillance), midecamycin and josamycin (both 16-membered macrolides) demonstrated an MIC90 of ≤0.06 mg/L, which was at least 8-fold lower than erythromycin, roxithromycin, and azithromycin (MIC90 0.5-4 mg/L) [1].

antimicrobial susceptibility Streptococcus pyogenes MIC90 comparison

Resistance Phenotype Differentiation: 16-Membered Macrolides Retain Activity Against mefA-Mediated Erythromycin Efflux Strains

Among 10 erythromycin-resistant S. pyogenes isolates studied, all 10 remained susceptible to midecamycin (MIC ≤0.06 mg/L). This retained activity was specifically associated with the absence of the ermB determinant in seven isolates that displayed an efflux phenotype (five isolates with mefA) or an inducible resistance phenotype due to ermTR (two isolates) [1]. Notably, midecamycin is less potent in inducing resistance than other macrolides, and the induced resistance is restrained to the 16-membered macrolides [2].

macrolide resistance mefA efflux ermB methylase

Plasma Protein Binding: 16-Membered Macrolides Exhibit 5-6 Fold Lower Protein Binding Than 14- and 15-Membered Macrolides

A comprehensive clinical pharmacokinetic review of macrolide antibiotics established that midecamycin and josamycin exhibit the lowest plasma protein binding values (approximately 15%) among all macrolides evaluated. This contrasts sharply with erythromycin (80-90% bound) and roxithromycin (95% bound) [1].

pharmacokinetics protein binding free drug fraction

Physicochemical Identity: Distinctive UV Absorption Maximum Differentiates Midecamycin A3 from Midecamycin A1

Within the midecamycin complex, Midecamycin A3 is structurally and spectroscopically distinct from the major component Midecamycin A1. Midecamycin A3 exhibits a UV absorption maximum at 280 nm (E1%1cm 295) in ethanol, whereas Midecamycin A1 absorbs at 232 nm (E1%1cm 325) [1]. Additionally, Midecamycin A3 has a lower melting point (122-125°C) compared to Midecamycin A1 (155-156°C after drying) and a different optical rotation ([α]D22 -44° vs [α]D23 -67°) [1].

analytical chemistry quality control UV spectroscopy

Recommended Research and Industrial Applications for Midecamycin A3 Based on Differentiated Evidence


Positive Control for Macrolide Efflux Phenotype (mefA) Discrimination Assays

Based on the evidence that 16-membered macrolides retain full activity (MIC ≤0.06 mg/L) against mefA-mediated erythromycin efflux strains [1], Midecamycin A3 serves as an ideal positive control for differentiating efflux-mediated resistance from ribosomal methylase-mediated (ermB) resistance. In susceptibility testing panels, isolates susceptible to Midecamycin A3 but resistant to erythromycin indicate a probable mefA efflux mechanism, whereas cross-resistance to both agents suggests ermB-mediated MLSB resistance. This application is particularly relevant for clinical microbiology laboratories validating resistance mechanism prediction algorithms and for pharmaceutical researchers screening novel macrolide derivatives against resistant isolates.

Reference Standard for 16-Membered Macrolide Structure-Activity Relationship (SAR) Studies

Midecamycin A3, as a structurally defined 16-membered macrolide with established physicochemical properties (UV λmax 280 nm, [α]D22 -44°, mp 122-125°C) [2] and well-characterized activity against Gram-positive bacteria, provides a validated reference point for SAR investigations involving 16-membered macrolide scaffolds. Researchers synthesizing novel 16-membered macrolide derivatives modified at C-12 and C-13 positions, or investigating acetoxy substitution effects on the macrolactone ring, should use Midecamycin A3 as a comparator to quantify relative improvements in potency, resistance profile, or physicochemical properties.

In Vitro-In Vivo Correlation (IVIVC) Modeling with Corrected Free-Drug Fraction

The uniquely low plasma protein binding of 16-membered macrolides (~15%) [3] necessitates specific correction factors in PK/PD modeling that differ fundamentally from those applied to 14- and 15-membered macrolides (80-95% bound). Midecamycin A3 should be selected for IVIVC studies where accurate estimation of free-drug concentrations is critical, including minimum inhibitory concentration (MIC) correction for protein binding effects, tissue penetration calculations, and translation of in vitro potency to predicted in vivo efficacy.

Antimicrobial Susceptibility Testing Reference for S. pyogenes Quality Control

Given the established MIC90 of ≤0.06 mg/L against 146 clinical S. pyogenes isolates and the documented 93.8% susceptibility rate among isolates collected during 1995-1999 [1], Midecamycin A3 is appropriate as a quality control compound for antimicrobial susceptibility testing panels targeting S. pyogenes. Laboratories validating broth microdilution or agar dilution assays for macrolide susceptibility should incorporate Midecamycin A3 to ensure assay performance against 16-membered macrolides is within expected ranges, particularly when testing isolates with known or suspected efflux-mediated resistance.

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